6-(Aminomethyl)-2,3-dichlorophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
6-(aminomethyl)-2,3-dichlorophenol |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H,3,10H2 |
InChI Key |
JYNFZSKJUPJJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Aminomethyl 2,3 Dichlorophenol and Its Analogs
Direct Synthesis Approaches
Direct methods focus on introducing the aminomethyl functionality in the final steps of the synthesis onto a phenol (B47542) ring that is already appropriately chlorinated.
Mannich-type Aminomethylation Strategies
The Mannich reaction is a prominent method for the aminomethylation of acidic protons located ortho to a hydroxyl group on a phenol ring. This one-pot, three-component condensation involves a phenol, formaldehyde (B43269) (or another suitable aldehyde), and a primary or secondary amine.
The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the C-aminomethyl bond, typically at the position ortho to the phenolic hydroxyl group. The choice of amine and reaction conditions can be tailored to achieve desired products. For instance, aminomethylation of acetophenones using isopropylamine (B41738) or n-butylamine has been shown to yield secondary mono-Mannich bases.
Recent literature highlights a variety of catalytic systems and conditions for this transformation. One strategy involves the aminomethylation of chalcone (B49325) analogues derived from phenolic aldehydes or ketones. In one such study, mono-Mannich bases were synthesized from chalcone analogues of 4-hydroxyacetophenone using piperidine (B6355638) as the amine reagent. Furthermore, palladium(II) complexes have been utilized to catalyze asymmetric Mannich-type reactions of β-ketoesters with N-Boc imines, achieving the construction of crowded vicinal quaternary and tertiary carbon centers with high stereoselectivity. acs.org
| Phenolic Substrate | Amine | Aldehyde/Iminium Source | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 4-Hydroxyacetophenone Chalcone | Piperidine | Formaldehyde | Standard Mannich conditions | Tertiary mono-Mannich base |
| Acetovanillone | Piperazine | Formaldehyde | Standard Mannich conditions | bis-Mannich base |
| β-Ketoesters | N-Boc Imines | Pre-formed Imines | Chiral Pd(II) aqua complexes | β-Aminocarbonyl compounds |
| Phenol | Secondary Aliphatic Amines | Formaldehyde | MgCl2-Et3N | ortho-Phenolic Mannich base |
Electrochemical Chlorination of Aminophenol Precursors
A novel and scalable approach for the synthesis of chlorinated aminophenol derivatives involves electrochemical chlorination. ajrconline.orgresearchgate.net This method avoids the use of traditional, often harsh, chlorinating agents by using dichloromethane (B109758) (DCM) as both the solvent and the chlorine source. ajrconline.orgresearchgate.net The process is based on the cathodic degradation of DCM, which releases chloride ions. These ions are then oxidized at the anode to generate active chlorine species that chlorinate the electron-rich aminophenol precursor. ajrconline.orgresearchgate.net
A key innovation in this protocol is the use of a "quasi-divided" electrochemical cell. ajrconline.orgresearchgate.net This setup features a cathode with a much smaller surface area than the anode, which ensures that the reduction process selectively degrades the solvent (DCM) rather than the substrate or the chlorinated products. ajrconline.orgresearchgate.net This technique has been successfully applied to a wide range of aminophenol substrates, providing mono- and dichlorinated products in moderate to excellent yields (up to 94%). ajrconline.orgresearchgate.net The method has also been adapted for use in a parallel plate flow electrolysis cell, demonstrating its potential for industrial-scale applications. ajrconline.orgresearchgate.net
| Substrate | Charge Passed (F mol⁻¹) | Monochlorinated Product Yield | Dichlorinated Product Yield |
|---|---|---|---|
| N-boc-4-aminophenol | 3 | 43% (max) | Formation observed |
| N-boc-4-aminophenol | >3 | Decreased | Increased, along with >50% side products |
Reduction of Iminomethyl and Schiff Base Intermediates
This two-step approach first involves the condensation of an aminophenol with an aldehyde or ketone to form an imine, commonly known as a Schiff base. This intermediate is then reduced to yield the final aminomethyl compound. The formation of Schiff bases from various aminophenols and aldehydes, such as in the reaction between 2-amino-4-chlorophenol (B47367) and trimethinium salts, is a well-established and efficient process. niscpr.res.inacs.org
The subsequent reduction of the C=N double bond of the Schiff base is a critical step. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its selectivity; it efficiently reduces the imine group without affecting other reducible functionalities like chloro or nitro groups that may be present on the aromatic ring. researchgate.netniscpr.res.in The reduction is typically carried out in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) at room temperature or below. researchgate.netniscpr.res.in For example, symmetric double Schiff bases have been reduced by NaBH₄ in THF to produce the corresponding secondary amines in high yields. niscpr.res.in However, it has been noted that some phenolic Schiff bases, such as N-benzylidene-p-aminophenol, can be difficult to reduce with sodium borohydride, possibly due to tautomerization to a quinonoid-type structure. researchgate.netuq.edu.au
Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst (e.g., Palladium, Iridium) is another effective method for imine reduction. researchgate.netresearchgate.net This approach can be highly efficient and is used in the synthesis of many pharmaceutical compounds. researchgate.net
| Reducing Agent | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, THF | Selective for imines; does not reduce nitro or chloro groups. researchgate.netniscpr.res.in | researchgate.netniscpr.res.in |
| Catalytic Hydrogenation (H₂/Pd, H₂/Ir) | Ethanol, Methanol | Highly efficient, can be used for asymmetric synthesis. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Borane-Pyridine Complex | Aqueous Solvent (pH ≥ 4) | Effective for reducing Schiff bases in aqueous media. google.com | google.com |
Indirect Synthetic Pathways and Precursor Chemistry
Indirect routes involve the synthesis of key precursors which are then converted into the target molecule. These pathways often start with a dichlorophenol scaffold or a molecule containing a group that can be chemically transformed into the aminomethyl moiety.
Derivatization of Dichlorophenol Scaffolds
A common indirect pathway begins with a readily available dichlorophenol, such as 2,6-dichlorophenol (B41786). This scaffold can be chemically modified in a stepwise fashion to introduce the necessary functional groups. A typical sequence involves nitration followed by reduction. For example, 2,6-dichlorophenol can be nitrated using nitric acid to produce 2,6-dichloro-4-nitrophenol. guidechem.compatsnap.com This nitro-intermediate is then reduced to the corresponding amine, 4-amino-2,6-dichlorophenol. guidechem.compatsnap.com The reduction can be achieved using various methods, including catalytic hydrogenation with H₂ or chemical reduction with agents like hydrazine (B178648) hydrate. guidechem.com
Similarly, a synthetic route to 4-amino-2,3-dichlorophenol (B42498) has been described starting from 2,3-dichlorophenol (B42519). chemicalbook.com The dichlorophenol is reacted with a diazonium salt, followed by reduction of the resulting azo compound with hydrogen over a Raney nickel catalyst to yield the aminodichlorophenol. chemicalbook.com This aminodichlorophenol precursor is then primed for further reactions, such as conversion to the target aminomethyl compound.
Conversion of Halomethyl Groups to Aminomethyl Groups
This pathway involves first introducing a halomethyl group (e.g., chloromethyl or bromomethyl) onto the dichlorophenol ring, followed by its conversion to an aminomethyl group. The Delépine reaction is a classic and effective method for this transformation. wikipedia.orgalfa-chemistry.com
The reaction proceeds in two stages. First, a benzyl (B1604629) or alkyl halide reacts with hexamethylenetetramine via an SN2 reaction to form a stable quaternary ammonium (B1175870) salt. organic-chemistry.org This salt often precipitates from the reaction solvent, such as chloroform, facilitating its isolation. In the second step, the quaternary salt is hydrolyzed, typically by refluxing in ethanolic hydrochloric acid. This acidic hydrolysis cleaves the salt to yield the desired primary amine, along with formaldehyde and ammonium chloride as byproducts. wikipedia.orgorganic-chemistry.org The Delépine reaction is advantageous due to its selectivity, which provides access to primary amines without the formation of secondary or tertiary amine side products. wikipedia.org This method has been successfully applied to a wide range of substrates, including those with other functional groups that remain unaffected.
Solid-Phase Synthesis Techniques for Phenolic Aminomethyl Derivatives
The synthesis of phenolic aminomethyl derivatives, including analogs of 6-(Aminomethyl)-2,3-dichlorophenol, has been significantly advanced by the adoption of solid-phase synthesis (SPS). This technique offers numerous advantages over traditional solution-phase chemistry, such as the simplification of purification processes and the potential for automation.
In a typical solid-phase approach, the phenolic starting material is immobilized on a solid support, commonly a resin bead. walshmedicalmedia.com The choice of resin is critical and depends on the specific chemistry to be performed. For phenolic compounds, resins such as Wang resin and Merrifield resin are frequently employed. acs.org The phenol is attached to the resin via a linker, a chemical moiety that can be cleaved at the end of the synthesis to release the desired product. lsu.edu 4-Alkoxybenzyl derivatives are common linkers for attaching phenols to the solid support. acs.org
Once the phenol is anchored to the resin, the aminomethyl group can be introduced. One common method for this transformation is the Mannich reaction, which involves the condensation of the phenol with formaldehyde and a primary or secondary amine. nih.govrsc.org The reaction conditions for the on-resin Mannich reaction must be carefully optimized to ensure high yields and purity.
After the synthesis is complete, the target molecule is cleaved from the solid support. The choice of cleavage reagent depends on the linker used. For instance, phenolic ethers linked via a 4-alkoxybenzyl group can be cleaved using trifluoroacetic acid (TFA). acs.org The use of scavengers, such as dimethyl sulfide, may be necessary to prevent side reactions during cleavage. acs.org
The following table summarizes common resins and linkers used in the solid-phase synthesis of phenolic derivatives:
| Resin Type | Common Linker Type | Typical Cleavage Condition | Reference |
| Wang Resin | 4-Alkoxybenzyl | Trifluoroacetic acid (TFA) | acs.org |
| Merrifield Resin | Benzyl ether | Acid-mediated | acs.org |
| 2-Chlorotrityl chloride (2-CTC) Resin | Trityl | Mild acid | nih.govuci.edu |
Optimization of Synthetic Conditions and Yields
Optimizing synthetic conditions is paramount for achieving high yields and purity of this compound and its analogs. Key parameters that are often fine-tuned include the choice of catalyst, reaction temperature, solvent, and the nature of the starting materials.
For solution-phase syntheses, such as the Mannich reaction, the choice of solvent can significantly impact the reaction outcome. Solvents are selected based on their ability to dissolve the reactants and their compatibility with the reaction conditions. In some cases, running the reaction under neat conditions (without a solvent) can lead to improved yields and reduced waste.
The use of catalysts is another critical aspect of optimization. For instance, in the synthesis of substituted aminophenols, copper-catalyzed reactions have been shown to be effective. mdpi.com The catalyst loading, ligand, and reaction temperature are all variables that can be adjusted to maximize the yield of the desired product.
A study on the synthesis of 2,6-dichlorophenol, a potential precursor, highlights the importance of catalyst and temperature control. In one method, the chlorination of phenol was carried out in the presence of N-methylaniline as a catalyst at a temperature of 70-100°C, resulting in a high yield and purity of the product. google.com
The table below illustrates the effect of different catalysts and conditions on the yield of related dichlorophenol syntheses:
| Starting Material | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Phenol | N-methylaniline | Chlorobenzene | 70-100 | 2,6-dichlorophenol | >93 | google.com |
| o-chlorophenol | Iron(III) chloride, diphenyl sulfide, boric acid | None | 40-80 | 2,6-dichlorophenol, 2,4-dichlorophenol | 13.31 (2,6-), 85.43 (2,4-) | chemicalbook.com |
Green Chemistry Perspectives in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes.
In the context of synthesizing phenolic aminomethyl derivatives, a green chemistry approach might involve the use of heterogeneous catalysts that can be easily recovered and reused. nih.gov For example, the synthesis of 4-methyl-2-prenylphenol, a precursor for aminomethyl derivatives, was achieved using heterogeneous catalysis. nih.gov
The use of water as a solvent is another key aspect of green chemistry. Where possible, replacing organic solvents with water can significantly reduce the environmental footprint of a synthetic process. Additionally, developing one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can improve efficiency and reduce waste.
Research into the use of natural amino acids as starting materials for the synthesis of phenolic derivatives also aligns with green chemistry principles. researchgate.net This approach not only utilizes renewable resources but can also lead to products with interesting biological properties. The development of synthetic methods that operate at room temperature and under mild conditions further contributes to the greening of chemical synthesis. researchgate.net
The following table highlights some green chemistry approaches applicable to the synthesis of phenolic derivatives:
| Green Chemistry Principle | Application in Phenolic Derivative Synthesis | Potential Benefit | Reference |
| Use of Renewable Feedstocks | Synthesis from natural amino acids or plant-derived phenols. | Reduced reliance on fossil fuels. | researchgate.net |
| Use of Safer Solvents | Employing water or other environmentally benign solvents. | Reduced solvent waste and toxicity. | nih.gov |
| Catalysis | Use of heterogeneous or recyclable catalysts. | Easier product purification and catalyst reuse. | nih.gov |
| Energy Efficiency | Reactions conducted at ambient temperature and pressure. | Lower energy consumption. | researchgate.net |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of 6-(Aminomethyl)-2,3-dichlorophenol
Spectroscopic techniques are fundamental in determining the structure of a molecule by probing the interaction of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
For this compound, a predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment.
A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the hydroxyl and aminomethyl groups. Distinct signals for the methylene carbon and the carbons bonded to chlorine and the hydroxyl group would also be expected.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | |||
| Aromatic-H | |||
| -CH₂- | 2H | ||
| -NH₂ | 2H | ||
| -OH | 1H | ||
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C-OH | |||
| C-Cl | |||
| C-Cl | |||
| C-CH₂NH₂ | |||
| Aromatic C-H | |||
| Aromatic C-H |
No experimental data found. Table is for illustrative purposes based on general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretches of the amine, the C-H stretches of the aromatic ring and the methylene group, and C-Cl stretches.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (phenol) | 3200-3600 | Broad, Strong |
| N-H (amine) | 3300-3500 | Medium, often two bands |
| C-H (aromatic) | 3000-3100 | Medium to Weak |
| C-H (aliphatic) | 2850-2960 | Medium |
| C=C (aromatic) | 1450-1600 | Medium to Weak |
| C-N | 1020-1250 | Medium |
| C-O (phenol) | 1200-1260 | Strong |
No experimental data found. Table is for illustrative purposes based on characteristic IR absorption frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the aminomethyl group or other small fragments, providing further clues about the molecule's structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Significance |
|---|---|---|
| [M]⁺ | Molecular Ion | |
| [M+2]⁺ | Isotope peak for ³⁷Cl | |
| [M+4]⁺ | Isotope peak for two ³⁷Cl |
No experimental data found. Table is for illustrative purposes.
X-ray Crystallography and Solid-State Structure Determination
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure would reveal the network of intermolecular interactions that hold the molecules together in the crystal lattice. For this compound, hydrogen bonding would be a dominant intermolecular force. The phenolic hydroxyl group and the aminomethyl group can both act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal.
Conformation and Stereochemistry
X-ray crystallography would also elucidate the preferred conformation of the aminomethyl group relative to the phenol ring and the planarity of the aromatic system. This information is vital for understanding the molecule's shape and how it might interact with other molecules.
Other Advanced Analytical Methods in Compound Characterization
Beyond foundational spectroscopic techniques, a suite of other advanced analytical methods is crucial for the in-depth characterization of this compound. These methods provide complementary information regarding the compound's molecular weight, elemental composition, purity, and three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be a critical tool for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₇H₇Cl₂NO), HRMS would be used to distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aminomethyl protons, the aromatic protons, and the hydroxyl proton. The splitting patterns (multiplicity) of these signals would reveal how many adjacent protons each proton has, helping to confirm the substitution pattern on the aromatic ring.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively establish the connectivity of atoms within the molecule. For instance, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the positions of the aminomethyl group and the chlorine atoms on the phenol ring.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for its separation from any starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a compound. A sample of this compound would be injected into the HPLC system, and its passage through a column would be monitored. A pure compound should ideally show a single peak in the chromatogram. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). For related compounds like 4-Amino-2,6-dichlorophenol, reverse-phase HPLC methods have been developed using a mobile phase of acetonitrile (B52724) and water with an acid modifier.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), could be used. This technique separates compounds based on their boiling points and interactions with the stationary phase in the GC column. The mass spectrometer then provides mass information for the eluted components, aiding in their identification. For instance, GC-MS has been used for the analysis of related dichlorophenol isomers.
X-ray Crystallography
For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to calculate the positions of all atoms in the crystal lattice, providing precise bond lengths, bond angles, and intermolecular interactions.
Investigation of Biological Activities and Molecular Mechanisms in Vitro Research Focus
In Vitro Antimicrobial Activity Studies
There is no available scientific literature that has evaluated the efficacy of 6-(Aminomethyl)-2,3-dichlorophenol against either Gram-positive or Gram-negative bacterial strains. Consequently, no data on its minimum inhibitory concentrations (MICs) or spectrum of activity can be provided.
As no primary antimicrobial activity has been reported, there have been no subsequent investigations into the potential mechanisms of action, such as membrane disruption or the identification of specific cellular targets for this compound.
In Vitro Anticancer Research and Molecular Interactions
No studies have been published detailing the interactions of this compound with any biological molecules, such as proteins or nucleic acids, within a cancer research context.
Consistent with the lack of primary research, there are no proposed molecular mechanisms for any anticancer activity of this compound, and no studies on its effects on cancer cell lines have been documented in the scientific literature.
Coordination Chemistry and Metal Ligand Interactions
Ligand Properties of 6-(Aminomethyl)-2,3-dichlorophenol5.2. Formation of Metal Complexes5.3. Influence of Aminomethyl and Chlorophenol Moieties on Coordination5.4. Applications of Coordination Complexes in Chemical Research
Additionally, without any data, the creation of interactive data tables and a list of mentioned compounds is not applicable. Should research on the coordination chemistry of "6-(Aminomethyl)-2,3-dichlorophenol" become available, this request can be revisited.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure of a molecule. For 6-(aminomethyl)-2,3-dichlorophenol, these calculations would provide insights into its geometry, stability, and reactivity.
Key Parameters from Quantum Chemical Calculations:
| Parameter | Description |
| Optimized Molecular Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |
| Electron Distribution | Maps the electron density to identify electron-rich and electron-deficient regions, crucial for predicting sites of electrophilic and nucleophilic attack. |
| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface, indicating regions for intermolecular interactions. |
For instance, studies on dichlorophenol isomers often employ Density Functional Theory (DFT) to analyze their electronic properties and reactivity. Similar calculations for this compound would elucidate how the aminomethyl group influences the electronic characteristics of the dichlorinated phenol (B47542) ring.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water, would reveal its dynamic behavior and interactions with its environment.
Insights from Molecular Dynamics Simulations:
| Simulation Aspect | Information Gained |
| Conformational Analysis | Identifies the preferred shapes and flexibility of the molecule in solution. |
| Solvation Effects | Shows how solvent molecules arrange around the solute and the energetic contributions of these interactions. |
| Hydrogen Bonding Dynamics | Tracks the formation and breaking of hydrogen bonds between the aminomethyl and hydroxyl groups of the molecule and with surrounding water molecules. |
While specific MD studies on this compound are not present in the surveyed literature, simulations of other substituted phenols have been used to understand their behavior in biological systems and their interactions with other molecules. nih.gov For example, MD simulations can provide atomistic-level insights into anion exchange processes. nih.gov
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.
If this compound were to be investigated as a potential biologically active agent, molecular docking would be a critical first step. The process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A protein target of interest would be selected, and its structure obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm would then systematically explore possible binding poses of the ligand within the protein's active site.
Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions.
For example, docking studies on various dichlorophenol derivatives have been performed to predict their binding to different enzymes. nih.gov Such studies on this compound could predict its potential biological targets and guide further experimental testing.
Structure-Activity Relationship (SAR) Modeling based on Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches use quantitative structure-activity relationship (QSAR) models to correlate variations in a compound's physicochemical properties with its activity.
For a series of compounds related to this compound, a QSAR study would involve:
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Model Building: Using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity.
Model Validation: Testing the predictive power of the model using an independent set of compounds.
SAR studies on related aminomethylphenol derivatives have been conducted to optimize their properties, such as antioxidant activity. nih.gov A computational SAR study on analogs of this compound could provide valuable insights for designing new compounds with enhanced or specific activities. nih.govnih.gov
Lack of Specific Research Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of detailed, publicly available research on the specific synthetic applications and derivative chemistry of This compound .
While this compound is listed by chemical suppliers as a building block for use in synthetic and medicinal chemistry, specific examples of its application in peer-reviewed studies, patents, or detailed synthetic protocols could not be located. The search consistently identified related but structurally distinct compounds, such as 6-Amino-2,3-dichlorophenol, which features an amino (-NH2) group directly attached to the phenol ring, in contrast to the aminomethyl (-CH2NH2) group of the requested compound.
Due to this lack of specific data, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline covering:
Synthetic Applications and Derivative Chemistry
Development of Libraries of Related Compounds
Fulfilling these requirements would necessitate concrete research findings, detailed synthetic procedures, and data tables, which are not available in the public domain for this particular molecule. Any attempt to create the specified content would require speculation or the incorrect use of data from related compounds, thereby failing to meet the standards of accuracy and specificity mandated by the request.
Therefore, the generation of the requested article cannot be completed.
Future Directions and Emerging Research Areas
Advancements in Synthetic Methodologies
The synthesis of aminomethyl-substituted dichlorophenols is a critical area for development to enable broader research and application. Future advancements are anticipated to focus on enhancing efficiency, sustainability, and scalability.
One promising direction is the refinement of multi-step synthetic pathways, which are common for producing such substituted phenols. Research will likely aim to reduce the number of steps, improve yields, and minimize the use of hazardous reagents. For instance, the development of novel catalytic systems, potentially employing transition metals, could facilitate more direct and selective functionalization of dichlorophenol precursors.
Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the exploration of solvent-free reaction conditions, the use of bio-based starting materials, and the development of enzymatic catalysis to afford a more environmentally benign synthesis of 6-(Aminomethyl)-2,3-dichlorophenol.
Exploration of Novel Molecular Targets
While the specific biological activities of this compound are not yet well-defined, the structural motifs present in the molecule—a dichlorinated phenol (B47542) ring and an aminomethyl group—are found in various biologically active compounds. This suggests a rich landscape for the exploration of novel molecular targets.
Future research will likely involve high-throughput screening of this compound against a wide array of biological targets, including enzymes, receptors, and ion channels. Given the known activities of other dichlorophenol derivatives, particular attention may be given to its potential as an antimicrobial, antifungal, or anticancer agent.
Moreover, structure-activity relationship (SAR) studies will be crucial. By synthesizing and testing a library of analogs with modifications to the dichlorophenol core and the aminomethyl side chain, researchers can systematically probe the structural requirements for interaction with specific biological targets. This could lead to the identification of lead compounds for the development of new therapeutic agents.
Integration with Advanced Materials Science
The unique combination of a reactive phenol group, an amino functional group, and the influence of chloro-substituents makes this compound a compelling building block for advanced materials.
A significant area of future research will be the incorporation of this compound into novel polymers. The phenol and amine functionalities can be leveraged for polymerization reactions, leading to the creation of specialty polymers with tailored properties such as thermal stability, flame retardancy, and chemical resistance, conferred in part by the chlorine atoms.
Additionally, the potential for this compound to be used in the development of functional materials is vast. This includes its use as a precursor for corrosion inhibitors, as a component in the synthesis of novel dyes and pigments, or as a building block for metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.
Methodological Innovations in Characterization and Computational Analysis
As research into this compound progresses, so too will the need for advanced analytical and computational methods to characterize its properties and predict its behavior.
Innovations in analytical techniques will be essential for the detailed structural elucidation and purity assessment of the compound and its derivatives. This includes the application of advanced nuclear magnetic resonance (NMR) techniques, high-resolution mass spectrometry, and X-ray crystallography to provide a comprehensive understanding of its three-dimensional structure.
In parallel, computational chemistry will play a pivotal role in accelerating research. Density functional theory (DFT) calculations can be employed to predict the compound's electronic properties, reactivity, and spectroscopic signatures. Molecular docking simulations can help to identify potential biological targets and elucidate binding modes, thereby guiding experimental studies and the rational design of new derivatives with enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
